molecular formula C10H10N2O B1628449 7-Methoxyquinolin-2-amine CAS No. 49609-16-7

7-Methoxyquinolin-2-amine

Cat. No.: B1628449
CAS No.: 49609-16-7
M. Wt: 174.2 g/mol
InChI Key: GSWUMGAQTSRPQB-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Core in Chemical Research

The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. rsc.orgchemrj.org This bicyclic heterocyclic system is a versatile pharmacophore, meaning it is a molecular framework that is often responsible for a drug's pharmacological activity. rsc.org The significance of the quinoline core is underscored by its presence in a multitude of natural and synthetic compounds with a broad spectrum of biological activities. ontosight.ai

Quinoline derivatives have been successfully developed and commercialized as therapeutic agents for a wide range of conditions. researchgate.net These include treatments for infectious diseases, cancer, and inflammatory disorders. researchgate.netcymitquimica.com The ability to functionalize the quinoline ring at various positions allows chemists to fine-tune the molecule's properties, leading to the discovery of novel drugs with enhanced efficacy and selectivity. ontosight.ai This structural versatility has made the quinoline nucleus a focal point for drug discovery and development efforts. chemrj.org

Table 1: Examples of Pharmacological Activities of Quinoline Derivatives

Pharmacological Activity Examples of Investigated Uses
Antimicrobial Agents against bacteria (including drug-resistant strains), fungi, and protozoa. researchgate.netsemanticscholar.org
Anticancer Compounds that inhibit tumor growth and cell proliferation. chemrj.org
Anti-inflammatory Molecules targeting enzymes and pathways involved in inflammation. cymitquimica.com
Antimalarial A historical and ongoing area, with famous examples like quinine (B1679958) and chloroquine. nih.gov

| Antiviral | Including research into agents against HIV-1. chemrj.org |

Historical Context of Quinoline Derivative Synthesis and Study

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. chemrj.org A few years later, in 1842, Charles Gerhardt obtained it through the distillation of the alkaloid quinine, which gave the compound its name. chemrj.org These early discoveries paved the way for extensive research into the synthesis and properties of quinoline and its derivatives.

The late 19th and early 20th centuries saw the development of several classic named reactions for quinoline synthesis, many of which are still in use today. These methods typically involve the condensation and cyclization of anilines with other reagents. Some of the most enduring synthetic routes include:

Skraup Synthesis (1880): Involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). chemrj.org

Combes Synthesis (1888): The condensation of anilines with β-diketones followed by acid-catalyzed cyclization. nih.gov

Friedländer Synthesis: A reaction that condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. nih.gov

These foundational synthetic strategies provided chemists with the tools to create a wide array of substituted quinolines, enabling systematic studies of their chemical and biological properties and laying the groundwork for modern drug discovery.

Overview of Research Areas for 7-Methoxyquinolin-2-amine and Related Structures

Research on this compound itself primarily positions it as a chemical intermediate or building block. bldpharm.com It serves as a starting material for the synthesis of more elaborate molecules with potential applications in various fields of chemical and pharmaceutical research. bldpharm.com

While direct biological studies on this compound are not extensively documented in the literature, the research on closely related structures provides a clear indication of its potential. The presence of the methoxy (B1213986) (-OCH3) and amino (-NH2) groups on the quinoline core is a common feature in many biologically active compounds. cymitquimica.com For instance, derivatives of other methoxy-substituted quinolines have been the subject of significant investigation.

Table 2: Properties of this compound

Property Value
CAS Number 49609-16-7
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol

| Appearance | Solid |

Research on structures related to this compound is diverse and spans several key areas:

Antimicrobial Agents: Derivatives of 7-methoxyquinoline (B23528), such as those synthesized from 4-chloro-7-methoxyquinoline (B1631688), have been developed and tested for their activity against various pathogenic microbes, including those causing urinary tract infections. researchgate.netsemanticscholar.orgnih.govnih.gov

Anticancer Research: The quinoline scaffold is a key component in many anticancer agents. Research has explored how different substituents, including methoxy groups, on the quinoline ring can influence cytotoxicity and the mechanism of action against tumor cells. researchgate.netacs.org For example, pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-hydrazino-7-methoxy quinoline have been evaluated for their antibacterial and antioxidant activities. asianpubs.org

Enzyme Inhibition: Methoxyquinoline derivatives have been designed as inhibitors for specific enzymes implicated in disease. For instance, a potent and selective c-Met inhibitor, AMG 458, incorporates a 7-methoxyquinolin-4-yloxy moiety and has shown significant tumor growth inhibition in xenograft models. acs.org

Organic Synthesis and Methodology: The development of new synthetic methods often utilizes quinoline derivatives. For example, a mild, metal-free synthesis has been developed for 2-aminoquinolines, demonstrating the ongoing interest in creating these scaffolds efficiently. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxyquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-4-2-7-3-5-10(11)12-9(7)6-8/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWUMGAQTSRPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555324
Record name 7-Methoxyquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49609-16-7
Record name 7-Methoxyquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Methoxyquinolin 2 Amine and Its Analogs

Classical Quinoline (B57606) Synthesis Approaches Relevant to Methoxyquinolines

Traditional methods for quinoline synthesis, discovered in the late 19th century, remain fundamental in organic synthesis. researchgate.net These reactions, often named after their discoverers, typically involve acid- or base-catalyzed condensation and cyclization reactions. researchgate.net

The Friedländer synthesis is a widely used reaction that condenses a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene ketone or aldehyde to form a quinoline derivative. wikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases, or in some cases, proceed simply with heat. researchgate.netjk-sci.com

Two primary mechanisms are proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. An alternative pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to yield the final product. wikipedia.org

A significant challenge with the standard Friedländer synthesis is the limited availability of substituted 2-aminobenzaldehyde precursors. researchgate.netsemanticscholar.org To overcome this, modified procedures have been developed. One such adaptation is a domino nitro reduction-Friedländer heterocyclization. This process involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) or 2-nitroketone using reagents like iron in acetic acid, in the presence of an active methylene (B1212753) compound. semanticscholar.org The newly formed amino group then immediately participates in the Friedländer condensation, providing a high-yield route to polysubstituted quinolines. semanticscholar.org

Table 1: Example of Modified Friedländer Synthesis for a Methoxyquinoline Derivative semanticscholar.org

Product Reactants Method Yield
Methyl 2-Benzyl-6-methoxyquinoline-3-carboxylate 4-Methoxy-2-nitrobenzaldehyde, Methyl 3-oxo-4-phenylbutanoate Domino reaction with Fe/AcOH 80%

Skraup Synthesis Applications

The Skraup synthesis is another cornerstone method for producing quinolines, first reported by Czech chemist Zdenko Hans Skraup. wikipedia.org The archetypal reaction involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) corresponding to the aniline used. wikipedia.orggoogle.com Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous reaction. wikipedia.org

This method is particularly effective for synthesizing quinolines that are unsubstituted at the 2-, 3-, and 4-positions. rsc.org For methoxy-substituted quinolines, the corresponding methoxyaniline (anisidine) is used as the starting material. For instance, the reaction of p-anisidine (B42471) with glycerol can produce 6-methoxyquinoline (B18371). While effective, the Skraup synthesis can suffer from harsh reaction conditions and the formation of byproducts. google.com Recent modifications have focused on developing greener protocols, such as using water as a solvent under microwave irradiation, which can improve yields and simplify procedures. rsc.org

Table 2: Skraup Synthesis of Methoxy-Substituted Quinolines rsc.org

Product Aniline Derivative Conditions Yield
6-Methoxyquinoline p-Anisidine Glycerol, H₂SO₄, H₂O, Microwave (200 °C, 15 min) 41%
7-Methoxyquinoline (B23528) m-Anisidine Glycerol, H₂SO₄, H₂O, Microwave (200 °C, 15 min) 50% (as a mixture with 5-methoxyquinoline)

Contemporary Methods for 2-Aminoquinoline (B145021) Synthesis

Modern synthetic chemistry has seen a shift towards methods that offer greater efficiency, milder reaction conditions, and higher functional group tolerance. This is particularly true for the synthesis of complex heterocyclic systems like 2-aminoquinolines.

While transition metal catalysis is powerful, metal-free synthesis strategies are gaining prominence due to their environmental benefits and cost-effectiveness. organic-chemistry.org These methods avoid residual metal contamination in the final products, which is a crucial consideration in medicinal chemistry.

A robust metal-free strategy for synthesizing 2-aminoquinolines involves the amination of quinoline N-oxides. rsc.orgrsc.org This one-pot reaction typically uses an activating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to enhance the electrophilicity of the C-2 position of the quinoline ring. rsc.org The activated N-oxide intermediate then readily undergoes nucleophilic addition by an amine. Subsequent aromatization leads to the formation of the 2-amino-substituted quinoline. rsc.org This method is notable for its mild conditions, often running at temperatures from 0 °C to room temperature, and its tolerance of a wide range of amine nucleophiles. rsc.orgrsc.org

Another metal-free approach involves the reaction of quinoline N-oxides with nitriles, promoted by acids like sulfuric acid or TsOH·H₂O, to form N-acylated 2-aminoquinolines. mdpi.compreprints.org The reaction is believed to proceed through a Reissert-type intermediate. mdpi.com Furthermore, 2-aminoquinoline N-oxides, which are key precursors, can be synthesized via a KHMDS-mediated reaction between anthranils and arylacetonitriles. researchgate.netrsc.org

Table 3: Metal-Free Synthesis of 2-Aminoquinoline Analogs via N-Oxide Activation rsc.org

Product Quinoline N-Oxide Amine Conditions Yield
2-Morpholinoquinoline Quinoline-N-oxide Morpholine Tf₂O, MeCN, 0 °C to RT, 8 h 82%
N-(4-Bromophenyl)quinolin-2-amine Quinoline-N-oxide 4-Bromoaniline Tf₂O, MeCN, 0 °C to RT, 8 h 77%
N-Benzyl-6-methoxy-N-methylquinolin-2-amine 6-Methoxyquinoline-N-oxide N-Methylbenzylamine Tf₂O, MeCN, 0 °C to RT, 8 h 64%

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.in Catalysts based on palladium, copper, nickel, ruthenium, and iridium have been successfully employed to construct the 2-aminoquinoline scaffold through various cross-coupling and cyclization reactions. ias.ac.inresearchgate.netrsc.org

These methods offer diverse pathways to the target molecules. For example, palladium-catalyzed cascade reactions of gem-dibromovinylanilines with isocyanides and boronic acids have been used to create 3-aryl-2-aminoquinolines. ias.ac.in Copper-catalyzed tandem reactions provide another efficient route. ias.ac.in Nickel-catalyzed methods, such as the cycloaddition of benzoxazinones with alkynes, have also been reported for the synthesis of quinoline derivatives. ias.ac.inresearchgate.net These catalytic systems often exhibit high efficiency and regioselectivity, allowing for the construction of highly functionalized quinoline rings that are not easily accessible through classical methods. ias.ac.in

Table 4: Overview of Selected Transition Metal-Catalyzed Syntheses for Quinolines

Catalyst System Reactants Product Type Reference
Palladium (Pd(OAc)₂) gem-Dibromovinylanilines, tert-butyl isocyanide, arylboronic acids 3-Aryl-2-aminoquinolines ias.ac.in
Copper Anilines, Aldehydes Substituted Quinolines ias.ac.in
Nickel Benzoxazinones, Alkynes Substituted Quinolines ias.ac.in
Indium (In(OTf)₃) Ynamides, Anthranils 2-Aminoquinolines bohrium.com

Regioselective Synthesis of Methoxyquinoline Isomers

The synthesis of methoxy-substituted quinolines often yields a mixture of regioisomers, making regioselective methods highly valuable. The precise placement of the methoxy (B1213986) group is crucial as it influences the electronic properties of the heterocyclic system and directs subsequent functionalization steps.

One approach to achieve regioselectivity involves the careful choice of starting materials and reaction conditions. For instance, the bromination of different methoxy-substituted quinolines can proceed with high regioselectivity. The bromination of 6-methoxyquinoline and 6,8-dimethoxyquinoline (B1356820) with N-bromosuccinimide (NBS) in dichloromethane (B109758) has been shown to yield the corresponding 5-bromo and 5,7-dibromo derivatives, respectively, with high yields. The orientation of the methoxy group plays a significant role in directing the electrophilic substitution. nih.gov

Furthermore, acid-promoted rearrangements of arylmethyl azides have been utilized for the diastereoselective synthesis of tetrahydroquinolines, which can be precursors to specific quinoline isomers. umich.edu The reaction of 3,4-disubstituted-1,2-phenylenediamine derivatives with glyoxylate (B1226380) or glyoxylic acid can lead to a non-selective mixture of 2-hydroxy-7,8-disubstituted and 2-hydroxy-5,6-disubstituted quinolines. ontosight.ai This highlights the challenges in achieving regioselectivity and the importance of developing synthetic methods that provide specific isomers in high purity.

Synthesis of Precursors and Key Intermediates for 7-Methoxyquinolin-2-amine Derivatives

Preparation of 4-Hydroxy-7-methoxyquinolin-2(1H)-one

4-Hydroxy-7-methoxyquinolin-2(1H)-one is a versatile precursor for various quinoline derivatives. Its synthesis can be accomplished through several routes. One common method involves the condensation of an appropriately substituted aniline with a malonic acid derivative. sigmaaldrich.com For instance, the reaction of 3-methoxyaniline with diethyl malonate, followed by a cyclization reaction, can yield the desired product.

Industrially, a process for preparing 4-hydroxy-7-methoxyquinoline (B63709) involves the reaction of trimethyl orthoformate with isopropylidene malonate, followed by the addition of 3,4-dimethoxyaniline (B48930) and a high-temperature cyclization in diphenyl ether. researchgate.net This precursor can then be further modified to introduce the 2-amino group. Syntheses of new heterocyclic compounds have been achieved through the reaction of 4-hydroxy-7-methoxyquinolin-2(1H)-one with various binucleophilic reagents. escholarship.org

Precursor CAS Number Molecular Weight Physical Form Purity
4-Hydroxy-7-methoxyquinolin-2(1H)-one27037-34-9191.19Solid97%

Synthesis of Halogenated Methoxyquinoline Precursors

Halogenated methoxyquinolines are crucial intermediates for the synthesis of this compound and its analogs, as the halogen can be readily displaced by an amino group or participate in cross-coupling reactions. The regioselective halogenation of methoxyquinolines is therefore of significant interest.

The bromination of 8-methoxyquinoline (B1362559) has been studied under various conditions, leading to different brominated products depending on the solvent and brominating agent used. sigmaaldrich.com For example, reaction with N-bromosuccinimide (NBS) in dichloromethane can selectively introduce a bromine atom at the 5-position. nih.gov The synthesis of 3-bromo-7-methoxyquinolin-4-ol has also been reported. chemicalbook.com Furthermore, 4-chloro-7-methoxyquinoline (B1631688) can be synthesized and subsequently reacted with various sulfonamides to produce a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides. rsc.org

A general procedure for the synthesis of azides from halogenated pyridines, which can be analogous for quinolines, involves the reaction with sodium azide (B81097) in DMF. This provides a pathway to aminoquinolines via reduction of the azide.

Multi-step Synthetic Protocols for Quinoline Hybrids

The quinoline scaffold is often incorporated into hybrid molecules to enhance or modulate biological activity. These multi-step synthetic protocols demonstrate the versatility of quinoline intermediates in constructing complex molecular architectures.

One strategy involves the hybridization of the quinoline core with other heterocyclic systems. For example, quinoline-isoxazole hybrids have been synthesized via a multi-step approach involving a hetero-Diels-Alder reaction. Another approach is the synthesis of quinoline-thiosemicarbazone hybrids, which has been achieved through a facile and efficient multi-step method. researchgate.net

The synthesis of quinoline-pyrazolopyrimidine hybrids has been reported, starting from the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline (B193633) with aminopyrazolopyrimidine cores. escholarship.org Similarly, pyrimidine-quinolone hybrids have been designed and synthesized, often involving microwave-assisted aromatic nucleophilic substitution reactions. These multi-step syntheses often utilize halogenated quinoline precursors and demonstrate the modular nature of building complex quinoline-based molecules.

Reactivity and Chemical Transformations of 7 Methoxyquinolin 2 Amine Derivatives

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of functionalizing quinoline (B57606) derivatives. In the context of 7-methoxyquinolin-2-amine, these reactions can target different sites, but of primary interest are those involving the exocyclic amino group.

The amino group at the C2-position of the quinoline ring is a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents. smolecule.com This reactivity is fundamental for creating derivatives with diverse chemical properties. One of the most common transformations is acylation to form the corresponding amides. For instance, the chemoselective acylation of amino-quinolinols has been demonstrated, where the C2-amino group can react with activated carboxylic acids, such as acyl imidazolides, to selectively yield C2-amides. rsc.org This type of reaction underscores the nucleophilic character of the 2-amino group, enabling it to attack electrophilic carbonyl centers.

A general scheme for this transformation is the reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a base to yield the N-(7-methoxyquinolin-2-yl)amide. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Table 1: Examples of Nucleophilic Substitution at the 2-Amino Group

ReactantReagentConditionsProductReference
2-Amino-8-quinolinol4-Methoxybenzoic acid, CDI-N-(8-hydroxyquinolin-2-yl)-4-methoxybenzamide rsc.org
Quinoline-N-oxideButylamine, Triflic anhydride0 °C to room temp.N-Butylquinolin-2-amine rsc.org

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. smolecule.com This acid-catalyzed reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base. wikipedia.org

This reaction is reversible and is typically driven to completion by removing the water formed, for example, by azeotropic distillation or the use of dehydrating agents. wikipedia.org The resulting Schiff bases are versatile intermediates themselves, participating in various further transformations. The synthesis of Schiff bases from substituted quinolines is a widely used strategy in medicinal chemistry to generate novel compounds. For example, Schiff bases have been synthesized by reacting various quinoline-carbaldehydes with amines or, conversely, aminoquinolines with various aldehydes. ajgreenchem.comrsc.orgresearchgate.net

Table 2: General Scheme for Schiff Base Formation

Reactant 1Reactant 2ConditionsProduct TypeReference
This compoundAldehyde or Ketone (R-C(O)-R')Acid catalyst, heatSchiff Base (Imine) smolecule.comwikipedia.org
2-Hydroxy-7-methoxyquinoline-3-carbaldehyde3-AminobenzenesulphonamideEthanol, H₂SO₄, refluxSchiff Base researchgate.net
Quinolin-7-amineAromatic aldehydesEthanol, refluxSchiff Base bepls.com

Note: These examples demonstrate the condensation principle on related quinoline structures.

Cyclization Reactions for Novel Heterocyclic Structures

This compound and its derivatives are valuable precursors for the synthesis of novel fused heterocyclic systems. The quinoline core, combined with the reactive amino group, provides the necessary functionality for intramolecular or intermolecular cyclization reactions. smolecule.com For instance, derivatives of this compound can be designed to contain other functional groups that can react with the 2-amino group or an adjacent position on the quinoline ring to form new rings.

Palladium-Catalyzed C-H Arylation Reactions

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have been applied to quinoline systems to form carbon-carbon bonds directly. Palladium-catalyzed C-H arylation allows for the introduction of aryl groups onto the quinoline core without the need for pre-functionalization like halogenation. rhhz.net

While specific examples for this compound are not abundant, the direct arylation of quinoline N-oxides and other derivatives is well-documented. rhhz.netresearchgate.net For instance, the direct C-H functionalization of quinoline N-oxides with arylboronic acids can regioselectively produce 2-arylquinoline N-oxides. rhhz.net The regioselectivity of these reactions is often influenced by the electronic and steric nature of the substituents already present on the quinoline ring. The 7-methoxy group, being electron-donating, can influence the position of arylation. In some cases, quinoline derivatives themselves can act as ligands in catalytic systems, such as the use of 6-methoxyquinoline (B18371) in palladium-catalyzed intramolecular direct arylation. researchgate.net

Base-Mediated Addition Reactions

Base-mediated reactions are crucial for inducing reactivity in quinoline systems, often by generating a potent nucleophile. For example, strong bases can deprotonate a suitable position on the quinoline ring or a substituent, which can then participate in addition reactions. fiveable.me

A notable example is the three-component reaction involving a 4-azido-quinolin-2(1H)-one, a cyclic ketone, and an amine in the presence of a base like piperidine, which acts both as a reactant and a basic catalyst. This reaction proceeds without the need for a metal catalyst and leads to the formation of complex amidines. Another relevant transformation is the lithium hydroxide-mediated formation of quinoline-7-olate salts from the corresponding methoxyquinoline, which demonstrates a base-mediated transformation on the quinoline core. Such reactions highlight the potential to use basic conditions to trigger additions and rearrangements in the 7-methoxyquinoline (B23528) framework.

Advanced Derivatives and Structural Modifications of Methoxyquinoline Scaffolds

Design Principles for Methoxyquinoline Derivatives

The design of novel methoxyquinoline derivatives is largely guided by the principles of molecular hybridization and structure-activity relationship (SAR) studies. Molecular hybridization involves combining the methoxyquinoline pharmacophore with other known bioactive moieties to create a single, new hybrid compound. core.ac.uktandfonline.com This approach aims to enhance the affinity and potency of the resulting molecule compared to its parent compounds and can lead to derivatives with dual or altered modes of action. core.ac.uk

SAR studies are crucial in understanding how specific structural modifications influence biological activity. For instance, the position of the methoxy (B1213986) group on the quinoline (B57606) ring is a critical determinant of a derivative's pharmacological properties. orientjchem.org Furthermore, the introduction of various substituents at different positions of the quinoline ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its binding affinity to biological targets. orientjchem.org In the design of inhibitors for specific targets like the c-Met tyrosine kinase, a "five atoms regulation" has been observed, suggesting an optimal linker length of five atoms between the 4-phenoxyquinoline core and an aromatic moiety for enhanced activity. nih.gov

Functionalization Strategies

The functionalization of the methoxyquinoline scaffold is a key step in the development of novel therapeutic agents. Various strategies are employed to introduce new chemical entities that can enhance the biological activity and selectivity of the parent compound.

Incorporation of Sulfonamide Moieties

The incorporation of a sulfonamide group is a widely used strategy in medicinal chemistry to enhance the biological activity of a lead compound. nih.govnih.gov In the context of methoxyquinolines, sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.govmdpi.comnih.gov For example, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized by reacting 4-chloro-7-methoxyquinoline (B1631688) with various sulfa drugs. nih.gov These hybrid molecules have shown promising activity against various bacterial and fungal strains. nih.gov The sulfonamide moiety can act as a zinc-anchoring group in the design of carbonic anhydrase inhibitors, and its position on the anilino ring (ortho, meta, or para) significantly influences the inhibitory activity against different isoforms. nih.gov

Hybridization with Other Pharmacophores

Molecular hybridization is a powerful tool for developing new drug candidates with improved efficacy. core.ac.uk This strategy involves combining the methoxyquinoline scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or dual-action properties. core.ac.uktandfonline.com

Examples of such hybridization include:

Quinoline-1,2,3-triazole hybrids: These have been synthesized from acetylene (B1199291) derivatives of methoxyquinoline-5-sulfonamide and evaluated for their anticancer and antibacterial activities. mdpi.comnih.gov

Quinoline-piperazine hybrids: N-((2-(piperazin-1-yl) quinolin-3-yl)methyl)aniline derivatives have been prepared and screened for antimicrobial, antimalarial, and antitubercular activities. core.ac.uk

Quinoline-urea/thiourea (B124793) hybrids: 4-piperazinylquinoline derivatives incorporating urea (B33335) or thiourea scaffolds have been designed as potential anti-breast cancer agents. tandfonline.comtandfonline.com

Quinoline-aminopiperidine hybrids: These have been synthesized as inhibitors of Mycobacterium tuberculosis DNA gyraseB. nih.gov

Quinoline-pyrimidine hybrids: These have been investigated as potential inhibitors of Plasmodium falciparum. nih.gov

Linker Strategies in Derivative Design

In the design of c-Met inhibitors, a linker of five atoms between the quinoline scaffold and an aromatic group has been identified as optimal. nih.gov For quinoline-sulfonamide hybrids, the linker connecting the arylsulfonamide moiety to the aminoquinoline has been shown to affect their antimalarial activity. nih.gov In some cases, replacing an amino linker with a hydrazide linker has been shown to improve the inhibitory activity of quinoline-based carbonic anhydrase inhibitors. nih.gov The flexibility of the linker can also be a determining factor; for instance, quinoline–ferrocene hybrids with flexible linkers were found to be more biologically active than those with rigid linkers. nih.gov

Synthesis of Polyfused Heterocycles Incorporating Methoxyquinoline Moieties

The synthesis of polyfused heterocyclic systems that incorporate the methoxyquinoline scaffold represents an advanced strategy for creating structurally complex and potentially highly active molecules. These multi-ring systems can be assembled through various synthetic routes.

One approach involves the reaction of a functionalized methoxyquinoline, such as 4-hydroxy-7-methoxyquinolin-2(1H)-one or its 3-bromo derivative, with binucleophilic reagents. researchgate.net This can lead to the formation of novel fused heterocyclic compounds. For example, refluxing 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one with certain reagents can yield complex structures. researchgate.net Another strategy involves palladium-catalyzed intramolecular C-H arylation of pyridine (B92270) and non-pyridine amides to afford multiply fused heterocyclic compounds. researchgate.net

Quinoline-Based Analogues as Specific Target Inhibitors

The versatility of the quinoline scaffold makes it an attractive starting point for the design of inhibitors targeting specific enzymes and receptors involved in various disease pathways. nih.govrsc.org Methoxyquinoline derivatives have been investigated as inhibitors of a range of biological targets.

Table 1: Research Findings on Methoxyquinoline Derivatives as Specific Target Inhibitors

Derivative Class Target Key Findings
Quinoline-based derivatives DNA Methyltransferases (e.g., DNMT1), DNA Glycosylases, DNA and RNA Polymerases Certain 2-mimicry quinoline derivatives showed low micromolar inhibitory effects on human DNMT1 and bacterial adenine (B156593) methyltransferases. biorxiv.org
Quinoline-8-sulfonamides Pyruvate Kinase M2 (PKM2) Compound 9a was identified as a potent modulator of PKM2, exhibiting cytotoxicity towards cancer cells. mdpi.com
Quinoline-based derivatives mTOR A series of quinoline derivatives with an intra-molecular hydrogen bonding scaffold showed significant mTOR inhibitory activity, with compound 15a being the most potent. nih.gov
4-Anilinoquinoline derivatives PI3K/mTOR Quinoline 38, containing a phenylsulfonylurea moiety, was found to be a dual inhibitor of PI3K and mTOR. nih.gov
Quinoline derivatives EGFR/HER-2 A series of quinoline derivatives were designed as dual-target inhibitors, with compound 5a showing the most significant antiproliferative action. rsc.org

Tubulin Polymerization Inhibitors

Tubulin proteins are the subunits of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Agents that interfere with tubulin polymerization can arrest the cell cycle, leading to apoptosis, making them effective anticancer agents. While direct derivatization of 7-Methoxyquinolin-2-amine as tubulin inhibitors is not extensively documented in primary literature, research on closely related methoxy-substituted quinoline scaffolds highlights their potential in this area.

A notable area of research involves N-aryl-trimethoxy quinolin-4-amine and 2-styryl-trimethoxy quinoline derivatives. nih.gov Inspired by potent tubulin inhibitors like verubulin, scientists have explored compounds with a 5,6,7-trimethoxyquinoline core. nih.gov In one study, a series of these compounds were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. nih.gov

Detailed research findings indicated that N-aryl-trimethoxy quinolin-4-amine derivatives were generally more cytotoxic to cancer cells than the 2-styryl-trimethoxy quinoline variants. nih.gov Specifically, compounds possessing N-(4-phenoxyphenyl) and N-(4-benzoyl phenyl) groups demonstrated the most potent antiproliferative activity. nih.gov Further investigation into the mechanism of action confirmed that these compounds induce cell-cycle arrest at the G2/M phase and inhibit tubulin polymerization, in a manner similar to Combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov

Another approach has been the design of quinoline-based analogues of combretastatin A-4, a potent natural tubulin inhibitor. nih.govnih.gov A series of these analogues, featuring a 7-alkoxy-2-methoxyquinoline core linked to a 3,4,5-trimethoxyphenyl moiety via an oxazolone (B7731731) or imidazolone (B8795221) ring, were synthesized. nih.gov The compound 4-[(7-(Benzyloxy)-2-methoxyquinolin-3-yl)methylene]-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (compound 12h in the study) showed significant antiproliferative activity. nih.gov Mechanistic studies confirmed that these compounds effectively inhibit tubulin polymerization, compete with colchicine (B1669291) for its binding site on tubulin, and induce apoptosis by arresting the cell cycle at the G2/M phase. nih.gov

Compound NameScaffoldTarget/ActivityReported IC₅₀ ValuesCancer Cell LinesSource
N-(4-benzoyl phenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine (7e)5,6,7-trimethoxy-quinolin-4-amineAntiproliferative, Tubulin Polymerization InhibitorA2780: 0.8 µM, A2780/RCIS: 0.5 µM, MCF-7: 2.1 µM, MCF-7/MX: 1.2 µMA2780 (ovarian), A2780/RCIS (cisplatin-resistant ovarian), MCF-7 (breast), MCF-7/MX (mitoxantrone-resistant breast) nih.gov
N-(4-phenoxyphenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine (7f)5,6,7-trimethoxy-quinolin-4-amineAntiproliferative, Tubulin Polymerization InhibitorA2780: 0.4 µM, A2780/RCIS: 0.3 µM, MCF-7: 1.2 µM, MCF-7/MX: 0.6 µMA2780 (ovarian), A2780/RCIS (cisplatin-resistant ovarian), MCF-7 (breast), MCF-7/MX (mitoxantrone-resistant breast) nih.gov
4-[(7-Isopropoxy-2-methoxyquinolin-3-yl)methylene]-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (12g)7-alkoxy-2-methoxyquinolineAntiproliferativeMCF-7: 0.021 µM, HL-60: 0.035 µM, HCT-116: 0.029 µM, HeLa: 0.038 µMMCF-7 (breast), HL-60 (leukemia), HCT-116 (colon), HeLa (cervical) nih.gov

Topoisomerase I Inhibitors

Topoisomerase I (Topo I) is a vital enzyme that relaxes DNA supercoiling during replication and transcription. Inhibiting this enzyme leads to the accumulation of DNA strand breaks and subsequent cell death, a mechanism exploited by several anticancer drugs like camptothecin (B557342) and its analogues. nih.gov The quinoline scaffold is a key component of these clinical agents, and research continues to explore new quinoline-based Topo I inhibitors. nih.govarabjchem.org

While direct studies on this compound derivatives are limited, research into related structures provides valuable insights. A series of novel amidines based on a 6-methoxyquinolin-2(1H)-one scaffold were synthesized and evaluated for their antiproliferative and Topo I inhibitory activities. nih.govfrontiersin.org Among these, compounds with specific cyclic amine moieties showed potent activity against several cancer cell lines, with GI₅₀ values in the low micromolar range. nih.govfrontiersin.org Further assays confirmed that the most potent of these compounds were selective inhibitors of Topoisomerase I. nih.govfrontiersin.org For example, compound 4i , (E)-4-((Cyclopentyl(morpholino)methylene)amino)-6-methoxyquinolin-2(1H)-one, was identified as a promising Topo I inhibitor. nih.govfrontiersin.org

In a different study, researchers developed quinoline derivatives designed to overcome the chemical instability of camptothecin. nih.gov This work led to the identification of N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine (compound 28 in the study) as a highly potent Topo I inhibitor with an IC₅₀ value of 29 ± 0.04 nM. nih.gov This compound effectively traps the Topoisomerase I-DNA cleavage complex, demonstrating excellent stability in human plasma serum. nih.gov Although this derivative features a 6-methoxy substitution, its high potency underscores the importance of the methoxy-quinoline scaffold in designing effective Topo I poisons.

Another relevant series of compounds are the 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides. mdpi.comsemanticscholar.org These were synthesized and evaluated for their antimicrobial properties, with their mechanism of action suggested to involve the inhibition of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. mdpi.comsemanticscholar.org While the primary target was bacterial, this research points to the potential of the 7-methoxyquinoline (B23528) core to interact with topoisomerase enzymes.

Compound NameScaffoldTarget/ActivityReported IC₅₀/GI₅₀ ValuesSource
(E)-4-((Cyclopentyl(morpholino)methylene)amino)-6-methoxyquinolin-2(1H)-one (4i)6-methoxyquinolin-2(1H)-oneAntiproliferative, Topoisomerase I InhibitorGI₅₀: 1.00 - 1.50 µM (range for most potent derivatives in the series) nih.govfrontiersin.org
N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine (28)6-methoxyquinolin-4-amineTopoisomerase I InhibitorIC₅₀: 29 ± 0.04 nM nih.gov

Cholinesterase Inhibitors

Cholinesterase inhibitors, which block the breakdown of the neurotransmitter acetylcholine, are a cornerstone in the symptomatic treatment of Alzheimer's disease. The quinoline scaffold is central to this field, most notably in the structure of tacrine (B349632) and its analogues. The 7-methoxy substituted analogue of tacrine, 7-methoxytacrine (7-MEOTA) , which is chemically 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine, has been a focal point of research due to its activity as a cholinesterase inhibitor with a potentially improved side-effect profile compared to tacrine. mdpi.comnih.gov

Extensive structure-activity relationship (SAR) studies have been conducted on 7-MEOTA derivatives. A series of N-alkyl-7-methoxytacrine analogues were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). mdpi.comnih.gov The findings highlighted that alkyl chains of six to seven carbons provided the best inhibitory activity. mdpi.comnih.gov

Another strategy involves creating heterodimers that combine the 7-MEOTA core with other pharmacophores. One such study developed hybrids of 7-MEOTA and adamantylamine, linked by a thiourea group with varying linker lengths. mdpi.com These compounds were designed as dual binding site inhibitors. The most potent compound in this series, a thiourea analogue with a five-carbon linker (compound 14), exhibited IC₅₀ values of 0.47 µM for hAChE and 0.11 µM for hBChE. mdpi.com

Furthermore, research on quinoline-thiosemicarbazone hybrids has provided direct insight into the role of the methoxy group's position on the quinoline ring. nih.gov A comparison between a 6-methoxy and a 7-methoxy derivative revealed that moving the methoxy group from the 6- to the 7-position (compound 5c) resulted in reduced potency against acetylcholinesterase. nih.gov However, the study still identified potent inhibitors within the series, with the 6-methoxy derivative (compound 5b) showing a five-fold higher potency than the standard drug galantamine. nih.gov

Compound NameScaffoldTarget EnzymeReported IC₅₀ ValueSource
7-Methoxytacrine (7-MEOTA)7-methoxy-1,2,3,4-tetrahydroacridinehAChE10 µM heraldopenaccess.us
7-MEOTA-adamantylamine thiourea heterodimer (C5 linker)7-MEOTA-adamantylaminehAChE0.47 µM mdpi.com
7-MEOTA-adamantylamine thiourea heterodimer (C5 linker)7-MEOTA-adamantylaminehBChE0.11 µM mdpi.com
2-((2-Chloro-7-methoxyquinolin-3-yl)methylene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5c)7-methoxyquinoline-thiosemicarbazoneAChE5.53 ± 0.11 µM nih.gov
Tacrine-squaramide homodimer (7-MEOTA derivative, C4 linker, 5d)7-MEOTA-squaramidehAChE0.12 µM mdpi.com

Computational Approaches in 7 Methoxyquinolin 2 Amine Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netresearchgate.net This method is instrumental in drug discovery for evaluating the binding affinity of compounds against biological targets. researchgate.net For quinoline (B57606) derivatives, docking studies have been crucial in identifying potential anticancer agents by simulating their interaction with targets like topoisomerase, cyclin-dependent kinase 2 (CDK2), and various cancer-related proteins. researchgate.netscirp.orgrsc.org

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions reveals how a compound like 7-Methoxyquinolin-2-amine or its derivatives fit into the active site of a protein. These interactions are primarily non-covalent, including hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, in docking studies of quinoline derivatives with anticancer targets, the nitrogen atom of the quinoline ring and substituents like the amino group are often involved in forming crucial hydrogen bonds with amino acid residues in the protein's binding pocket. nih.gov

In a study involving quinoline-based dihydrazone derivatives, molecular docking suggested that the compounds could bind with DNA via partial insertion and also interact with CDK2, a key protein in cell cycle regulation. rsc.org Similarly, docking of quinoline derivatives against the breast cancer target Topoisomerase IIα has shown specific interactions within the receptor's pocket. researchgate.net The binding mode of a potent quinoline derivative in one study revealed that its quinoline scaffold was positioned deep within a hydrophobic pocket of the target protein, forming a stacking interaction with a tyrosine residue, while the nitrogen atom formed a hydrogen bond with an asparagine residue. nih.gov

Computational studies on a derivative, 2-((2-Chloro-7-methoxyquinolin-3-yl)methylene)-N-phenylhydrazinecarbothioamide, identified its interactions with cholinesterase, a target for Alzheimer's disease. mdpi.com These analyses are vital for understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective inhibitors.

Table 1: Examples of Protein Targets for Quinoline Derivatives in Docking Studies

Target Protein/System Disease/Process Study Focus Reference
Topoisomerase IIα Cancer Evaluation of binding affinity of novel quinoline derivatives. researchgate.net
Cyclin-Dependent Kinase 2 (CDK2) Cancer Investigation of apoptosis-inducing mechanisms. rsc.org
DNA Topoisomerase I Cancer Modeling and predicting anticancer activity. bohrium.com
Sarco-endoplasmic reticulum (SR) Ca²⁺ transport ATPase (SERCA) Arthritis, Cancer Predicting interaction of primaquine (B1584692) derivatives. researchgate.net
Spire2–FMN2 Interaction Cell Biology Discovery of selective inhibitory fragments. nih.gov

Prediction of Binding Affinities and Modes

Molecular docking programs calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between the ligand and the protein. ijmrhs.com A lower binding energy value typically indicates a more stable and favorable interaction. researchgate.net

For example, studies on various quinoline derivatives have reported binding energies against different cancer targets. One study found that a series of pyrano[3,2-c]quinolone analogues exhibited favorable binding modes with DNA-topoisomerase, with binding energies ranging from -7.5 to -8.3 kcal/mol. scirp.org In another investigation, a novel synthesized quinoline derivative showed a binding energy of -10.4 kcal/mol against topoisomerase IIα, which was superior to the reference drug doxorubicin (B1662922) (-6.9 kcal/mol). researchgate.net

These predictive models are crucial for prioritizing compounds for synthesis and experimental testing. Multidimensional machine learning and molecular dynamics simulations have also been employed to predict the binding affinities of novel antibacterial agents against the DNA gyrase enzyme with high accuracy. acs.org The combination of docking with other computational methods helps in building a comprehensive understanding of a compound's potential as a drug candidate.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org In the context of this compound research, DFT is a powerful tool for understanding the molecule's intrinsic properties, reactivity, and conformational preferences. rsc.orgrsc.org

Analysis of Regioselectivity and Reaction Mechanisms

DFT calculations are employed to elucidate the mechanisms of chemical reactions and to explain or predict regioselectivity—why a reaction occurs at one specific site of a molecule over another. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathway. rsc.org

For instance, DFT has been used to understand the regioselectivity in the synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine) derivatives, where calculations of activation energy and natural atomic charges explained the experimentally observed outcomes. researchgate.net The theory can also predict how substituents on the quinoline ring influence reactivity. The electron-donating methoxy (B1213986) group and the nucleophilic amine group in this compound create distinct electronic characteristics that guide its reactivity patterns toward electrophiles. DFT calculations can quantify these effects by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential. researchgate.net The energy gap between the HOMO and LUMO can indicate the chemical reactivity and stability of a molecule. tandfonline.com

Conformational Analysis

A molecule's three-dimensional shape (conformation) is critical to its biological activity, as it dictates how it can interact with a protein's binding site. Conformational analysis using DFT helps to identify the most stable (lowest energy) conformations of a molecule. nih.gov

For derivatives of quinoline, DFT calculations have been used to determine the preferred conformations. mdpi.com In one study, a conformational search combined with DFT optimizations was performed on novel Bedaquiline analogs to identify several stable conformers. nih.gov The relative Gibbs free energies were then calculated to determine the most likely shapes the molecule would adopt. nih.gov This information is invaluable for understanding structure-activity relationships and for providing realistic starting structures for molecular docking simulations.

Table 2: Key Parameters from DFT Studies of Quinoline Derivatives

Parameter Description Significance in Research Reference
HOMO-LUMO Energy Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates chemical reactivity, stability, and electronic properties. A smaller gap suggests higher reactivity. tandfonline.com
Gibbs Free Energy of Conformers The energy of different spatial arrangements (conformers) of a molecule. Identifies the most stable and likely conformations, which is crucial for docking and understanding biological activity. nih.gov
Activation Energy The minimum energy required to initiate a chemical reaction. Helps in understanding reaction mechanisms and predicting the feasibility and rate of a reaction. researchgate.net
Mulliken Atomic Charges A method for estimating partial atomic charges. Explains intermolecular interactions, such as hydrogen bonding, by indicating the electronic distribution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.com QSAR models are used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. wisdomlib.org

For quinoline derivatives, QSAR studies have been successfully applied to predict their anticancer and antimalarial activities. bohrium.comnih.gov These models are built using a "training set" of compounds with known activities. Various molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., constitutional, geometrical, physicochemical)—are calculated. bohrium.comimist.ma Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to create an equation that correlates these descriptors with the observed biological activity. imist.ma

A QSAR study on camptothecin (B557342) derivatives, which are quinoline alkaloids, showed that constitutional and geometrical descriptors could provide a good estimate for their anticancer activity (pIC₅₀). bohrium.com The developed models are validated using an external "test set" of compounds to ensure their predictive power. nih.gov The insights gained from QSAR models, such as which structural features are favorable or unfavorable for activity, are invaluable for designing novel quinoline derivatives with enhanced potency. wisdomlib.orgnih.gov

Molecular Mechanics Calculations

Molecular mechanics (MM) calculations serve as a important tool in the computational study of this compound and its derivatives, offering valuable insights into their conformational preferences, structural stability, and intermolecular interactions. This computational method relies on classical mechanics to model molecules as a collection of atoms held together by springs, with the energy of the system being calculated using a force field.

In the context of research on quinoline derivatives, various force fields have been employed to conduct molecular mechanics calculations. These force fields are sets of parameters and equations that define the potential energy of a molecule as a function of its atomic coordinates. The choice of force field is crucial as it directly influences the accuracy of the calculated properties. For quinoline-based compounds, force fields such as AMBER (Assisted Model Building with Energy Refinement), OPLS (Optimized Potentials for Liquid Simulations), and the Tripos force field are commonly utilized. mdpi.commdpi.comarabjchem.orgtandfonline.com The MM2 force field has also been applied in quantitative structure-activity relationship (QSAR) studies of quinoline derivatives to calculate constitutional, physicochemical, and topological descriptors. researchgate.net

The total steric energy calculated by molecular mechanics is a sum of several components, each representing a different type of intramolecular interaction. A breakdown of these energy components for a given conformation of this compound provides a detailed picture of the forces governing its three-dimensional structure.

Table 1: Components of a Typical Molecular Mechanics Energy Calculation

Energy ComponentDescriptionRelevance to this compound
Bond Stretching The energy required to stretch or compress a bond from its equilibrium length.Reflects the rigidity of the bonds within the quinoline ring and the substituent groups.
Angle Bending The energy associated with deforming the angle between three bonded atoms.Important for maintaining the geometry of the fused ring system and the orientation of the methoxy and amine groups.
Torsional Energy The energy barrier associated with rotation around a single bond.Crucial for determining the preferred orientation (conformation) of the methoxy and amine substituents relative to the quinoline ring.
Van der Waals Interactions Non-bonded interactions (both attractive and repulsive) between atoms.Influences the overall packing and steric hindrance within the molecule, particularly between the substituents and adjacent ring hydrogens.
Electrostatic Interactions Coulombic interactions between atoms with partial charges.The polar amine and ether groups create a specific electrostatic potential that governs intermolecular interactions, such as hydrogen bonding.

Molecular dynamics (MD) simulations, which use molecular mechanics force fields to calculate the motion of atoms over time, have also been applied to study quinoline derivatives. mdpi.comarabjchem.orgtandfonline.comacs.org These simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological receptor. For instance, MD simulations can reveal the stability of specific conformations and the nature of intermolecular hydrogen bonds.

While detailed, specific force field parameters for this compound are not always published in general literature, they can be derived using quantum mechanical calculations or transferred from similar, well-characterized molecules. The accuracy of any molecular mechanics study is highly dependent on the quality of these parameters.

Table 2: Force Fields Applied in the Study of Quinoline Derivatives

Force FieldCommon Applications
AMBER Molecular dynamics simulations of biomolecules, including protein-ligand interactions. mdpi.com
OPLS Simulations of organic liquids and biomolecules, known for good parameterization of small organic molecules. arabjchem.orgtandfonline.com
MM2 Calculation of molecular descriptors for QSAR studies and general conformational analysis. researchgate.net
Tripos General-purpose force field used for molecular modeling and minimization. mdpi.com

Mechanistic Investigations of in Vitro Biological Activities of Methoxyquinoline Derivatives

Cellular and Molecular Targets

Extensive searches of scientific literature and databases did not yield specific studies investigating the direct interaction of 7-Methoxyquinolin-2-amine with P-glycoprotein, general neurotransmitter receptors, or specific enzyme inhibition mechanisms. Therefore, a detailed analysis of its activity in these specific areas cannot be provided at this time.

There is currently no available scientific literature detailing the effects of this compound on the function or expression of P-glycoprotein (P-gp), a well-known efflux pump involved in multidrug resistance.

Specific studies on the binding affinity and functional modulation of various neurotransmitter receptors by this compound are not present in the current body of scientific research.

While quinoline (B57606) derivatives are known to exhibit a range of enzyme inhibitory activities, specific mechanistic studies detailing the inhibition of particular enzymes by this compound have not been identified in the available literature. chemenu.com

Cellular Pathway Modulation

The influence of this compound and its derivatives on cellular pathways, particularly apoptosis, has been a subject of investigation, revealing a novel mechanism for inducing cancer cell death.

Research has identified a group of compounds known as 3-arylquinolines, which are derivatives of this compound, as potent inducers of apoptosis in cancer cells. googleapis.com A key compound in this class is 3-(2-Fluorophenyl)-7-methoxyquinolin-2-amine. googleapis.comnih.gov The mechanism of apoptosis induction is not direct but is mediated through the secretion of the pro-apoptotic tumor suppressor protein, Prostate Apoptosis Response-4 (Par-4). googleapis.com

Normally, Par-4 is present in healthy cells where it is sequestered by the intermediate filament protein, vimentin. googleapis.com The 3-arylquinoline derivatives, referred to as "arylquins," have been shown to target and bind to vimentin. nih.gov This interaction disrupts the sequestration of Par-4, leading to its secretion from the cells. googleapis.comnih.gov

The secreted Par-4 can then act in a paracrine manner, targeting nearby cancer cells. nih.gov It specifically binds to the Glucose-regulated protein-78 (GRP78) receptor, which is found to be overexpressed on the surface of many cancer cells but not normal cells. googleapis.com The binding of Par-4 to GRP78 initiates a caspase-dependent signaling cascade within the cancer cell, ultimately leading to its programmed cell death, or apoptosis. googleapis.com This targeted approach makes the arylquinoline-induced secretion of Par-4 a promising strategy for cancer therapy. googleapis.comnih.gov

Table 1: Research Findings on a this compound Derivative

Compound Target Protein Biological Effect Mechanism of Action Reference
3-(2-Fluorophenyl)-7-methoxyquinolin-2-amine Vimentin Induces secretion of Prostate Apoptosis Response-4 (Par-4) from normal cells. Binds to vimentin, disrupting its sequestration of Par-4. Secreted Par-4 then induces apoptosis in cancer cells via the GRP78 receptor. googleapis.comnih.gov

There is no specific information available in the scientific literature regarding the role of this compound in the inhibition or modulation of the autophagy pathway.

Cell Migration and Angiogenesis Inhibition

Currently, there is a lack of specific studies detailing the inhibitory effects of this compound on cell migration and angiogenesis. While some quinoline derivatives have been investigated for their anti-angiogenic properties, specific data, including detailed research findings and mechanistic investigations for this compound, are not present in the available scientific literature.

Interactions with Microbial Targets

Comprehensive studies focusing on the specific interactions of this compound with microbial targets are not readily found in current research databases. The potential for this compound to inhibit biofilm formation, disrupt microbial cell membranes, or interfere with pathogen-specific processes has not been specifically elucidated.

Biofilm Formation Inhibition

There is no available research data to suggest or detail the mechanisms by which this compound may inhibit biofilm formation in various microbial species.

Mechanisms of Cell Membrane Disruption

Detailed investigations into the potential for this compound to cause disruption of microbial cell membranes have not been reported.

Interference with Pathogen-Specific Processes

Specific research detailing any interference of this compound with pathogen-specific processes is not currently available.

Analytical Techniques for Characterization and Quantification in Methoxyquinoline Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 7-Methoxyquinolin-2-amine. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, allowing for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring system, the methoxy (B1213986) group, and the amine group. The aromatic protons typically resonate in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effects of the ring currents. The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet further upfield, generally around δ 3.8-4.0 ppm. The chemical shift of the amine (-NH₂) protons is often broad and can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the quinoline ring will appear in the aromatic region (δ 100-160 ppm). The carbon of the methoxy group is expected at approximately δ 55-60 ppm. Specific techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals. While specific experimental data for this exact compound is not widely published, data from closely related isomers like 3-Amino-7-methoxyquinoline allows for the prediction of these shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePositionPredicted Chemical Shift (ppm)Notes
¹H (Proton)-OCH₃~3.9Singlet
-NH₂Variable (e.g., ~5.0-6.0)Broad singlet, D₂O exchangeable
H-3~6.7Doublet
H-4~7.8Doublet
H-5~7.5Doublet
H-6~7.0Doublet of doublets
H-8~7.1Doublet
¹³C (Carbon)C-2~158Quaternary
C-3~110CH
C-4~138CH
C-4a~148Quaternary
C-5~129CH
C-6~105CH
C-7~160Quaternary (C-O)
C-8~118CH
C-8a~122Quaternary
-OCH₃~55CH₃

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present in a compound. In the FTIR spectrum of this compound, several characteristic absorption bands are expected.

As a primary aromatic amine, two distinct N-H stretching bands are anticipated in the region of 3300-3500 cm⁻¹. utdallas.edu An N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C-H stretches of the methyl group in the methoxy substituent are found just below 3000 cm⁻¹. masterorganicchemistry.com The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of absorptions in the 1450-1620 cm⁻¹ region. A strong absorption corresponding to the aromatic C-O stretching of the methoxy group is expected around 1230-1270 cm⁻¹. vscht.cz

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (-OCH₃)2850 - 2960Medium-Weak
N-H Bend (Scissoring)1600 - 1650Medium-Strong
Aromatic C=C and C=N Stretch1450 - 1620Medium-Strong
Aromatic C-O Stretch1230 - 1270Strong

Mass Spectrometry (MS, HR-ESI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₁₀N₂O), the calculated monoisotopic mass is approximately 174.0793 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z ≈ 174. Subsequent fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 159, or the loss of a formyl radical (•CHO) or carbon monoxide (CO).

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), allows for the determination of the molecular formula with very high accuracy. In positive-ion mode ESI-MS, this compound would be detected as the protonated molecule [M+H]⁺ at an m/z value of approximately 175.0866. This high precision is crucial for unambiguously confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments on this ion could further elucidate the structure by analyzing its fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for this compound

TechniqueIonPredicted m/zNotes
EI-MS[M]⁺˙174Molecular Ion
HR-ESI-MS[M+H]⁺175.0866Protonated Molecular Ion (Calculated for C₁₀H₁₁N₂O⁺)

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from reaction mixtures, impurities, or biological matrices, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of quinoline derivatives. For this compound, a reverse-phase HPLC method would be most suitable.

A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by protonating the amine. nih.govnih.gov Detection is typically performed using a UV-Vis detector, as the quinoline ring system has strong chromophores. The maximum absorption wavelength (λmax) for related compounds is often in the UV region. By comparing the retention time and UV spectrum of the sample to a pure reference standard, the compound can be identified and its purity quantified.

Table 4: Typical HPLC Parameters for Analysis of Aromatic Amines

ParameterTypical Condition
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile + 0.1% Trifluoroacetic Acid (TFA)
ElutionGradient (e.g., 5% to 95% B over 10-20 minutes)
Flow Rate0.8 - 1.2 mL/min
DetectionUV-Vis (e.g., at 254 nm or λmax)
Column TemperatureAmbient or controlled (e.g., 25-40 °C)

Gas Chromatography (GC/MS)

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For aromatic amines like this compound, direct analysis by GC can sometimes be challenging due to their polarity and potential for thermal degradation.

To overcome these issues, derivatization is often employed. The primary amine group can be converted into a less polar, more volatile derivative, for instance, by reaction with a silylating agent. nih.gov This process improves peak shape and thermal stability. The GC is typically coupled with a mass spectrometer (GC/MS), allowing for both separation by retention time and identification based on the mass spectrum of the eluting compound. core.ac.uk The NIST Mass Spectrometry Data Center contains GC-MS data for the isomeric 6-Methoxy-8-quinolinamine, which provides a reference for the expected behavior of such compounds. nih.gov

Table 5: General GC/MS Parameters for Analysis of Derivatized Amines

ParameterTypical Condition
Derivatizing AgentMTBSTFA, BSTFA, or similar silylating agents
ColumnCapillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5)
Carrier GasHelium or Hydrogen
Inlet Temperature~250 - 280 °C
Oven ProgramTemperature gradient (e.g., start at 100 °C, ramp to 300 °C)
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is widely used in the analysis of quinoline derivatives, including this compound, for both qualitative and quantitative purposes. iteh.airesearchgate.netntu.edu.sg

In a typical LC-MS analysis of quinoline derivatives, the sample is first introduced into a liquid chromatograph, where the components are separated based on their interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.netmonash.edu This allows for the identification and quantification of the individual compounds in the mixture.

The choice of mobile phase and buffer is critical for optimizing the chromatographic separation and promoting the ionization of the analytes. waters.com For amines with high pKa values, separations on silica-based columns can be challenging due to peak tailing. waters.com However, newer column technologies, such as those stable at extreme pH levels, provide more options for method development. waters.com For instance, at a basic pH of 9.5, the retention times for amines are generally longer as they are in their unionized state. waters.com

LC-MS can be used to determine the molecular weight of a compound, as well as to obtain structural information through fragmentation analysis. researchgate.netmonash.edu In a study of pyridine (B92270) and quinoline derivatives, the observed molecular ions (M+) were the base peaks in the mass spectra. researchgate.net For some quinoline derivatives, the final products are confirmed by both proton nuclear magnetic resonance spectroscopy (¹H NMR) and LC-MS. ntu.edu.sg The calculated and found molecular weights are often reported to confirm the identity of the synthesized compound. ntu.edu.sg

The sensitivity and selectivity of LC-MS make it an ideal technique for the quantification of this compound and related compounds in various matrices. fda.govpjoes.com For example, a study on the quantification of biogenic amines in canned tuna utilized ion pair solid-phase extraction and volatile ion pair reversed-phase liquid chromatography with tandem mass spectrometry (LC-MS/MS) to achieve accurate and sensitive results. fda.gov Another study developed an LC-MS/MS method for the quantification of a potent inhibitor of methionine aminopeptidases in rat plasma and urine. nih.gov

Table 1: LC-MS Parameters for the Analysis of Amine Compounds

ParameterValueReference
ColumnWaters XTerra MS C18, 2.1 x 30 mm, 3.5 µm waters.com
Mobile PhaseAcetonitrile-water gradient with 0.1% formic acid or 5 mM ammonium (B1175870) bicarbonate/carbonate, pH 9.5 waters.com
Flow Rate0.3 or 0.5 mL/min waters.com
DetectionElectrospray Ionization (ESI+), scan 100-600 m/z waters.com
Injection Volume2 µL fda.gov

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It is a crucial step in the characterization of newly synthesized compounds, including this compound, as it provides evidence of purity and confirms the empirical formula. acs.orgcore.ac.uk The technique typically involves the combustion of a small amount of the sample, and the resulting gases (such as carbon dioxide, water, and nitrogen) are measured to determine the percentage of carbon, hydrogen, and nitrogen in the original compound. nih.gov

For a compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should be within a certain percentage of the calculated values for the proposed formula. Many chemistry journals require this deviation to be within ±0.4%. acs.orgnih.gov The need to include fractional molecules of solvent or water in the molecular formula to improve the fit of the data often indicates that the sample is not completely pure. acs.orgnih.gov

In the synthesis of various quinoline derivatives, elemental analysis is routinely used alongside other spectroscopic techniques like IR, NMR, and mass spectrometry to confirm the structure and purity of the final products. core.ac.ukresearchgate.netnih.gov For example, in the synthesis of novel quinoline hybrid derivatives, the purity of the compounds was confirmed by elemental analysis, with the found values for C, H, and N being very close to the calculated values. core.ac.uk

Table 2: Representative Elemental Analysis Data for a Quinoline Derivative

ElementCalculated (%)Found (%)Reference
C69.8269.80 core.ac.uk
H6.926.91 core.ac.uk
N14.8014.78 core.ac.uk

X-ray Crystallography for Absolute Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the arrangement of atoms in the molecule can be determined. iucr.org

In the context of quinoline research, X-ray crystallography has been used to:

Confirm the structure and stereochemistry of novel quinoline alkaloids. psu.edu

Elucidate the absolute configuration of chiral centers within the molecule. semanticscholar.org

Investigate intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important for understanding the crystal packing and solid-state properties of the compound. semanticscholar.orgiucr.org

For instance, the crystal structure of a new isoquinoline (B145761) derivative was determined by single-crystal X-ray diffraction, which allowed for the elucidation of the absolute configuration of its two stereocenters. semanticscholar.org In another study, the structure of a quinoline carboxamide derivative was described, revealing that the quinoline moiety is not planar. iucr.org The synthesis of various quinoline derivatives often culminates in obtaining crystals suitable for X-ray diffraction analysis to provide definitive structural proof. iucr.orgiucr.org

Table 3: Crystal Data and Structure Refinement for a Quinoline Derivative

ParameterValueReference
Crystal systemMonoclinic researchgate.net
Space groupP 1 21/c 1 researchgate.net
a, b, c (Å)16.297 (3), 7.6963 (15), 16.790 (3) researchgate.net
β (°)108.57 (3) researchgate.net
Volume (ų)1993.4 (7) researchgate.net
Z4 researchgate.net
R-factor (%)5.1 researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Methoxyquinolin-2-amine, and how are intermediates characterized?

  • Methodological Answer : A common approach involves multi-step synthesis starting with nitro-substituted precursors. For example, intermediates like methyl 2-aminoquinoline-7-carboxylate (78) are synthesized via reduction of nitro groups using iron powder in DMF/CH₃COOH, followed by purification via column chromatography . Key characterization methods include:

  • ¹H-NMR and ¹³C-NMR to confirm substituent positions and methoxy group integration.
  • HRMS/ESIMS for molecular weight validation (e.g., ESIMS m/z 217.1 for intermediate 78) .
    • Data Table :
IntermediateReaction ConditionsKey Spectral Data
78 (Methyl 2-aminoquinoline-7-carboxylate)Fe powder in DMF/CH₃COOH, 80°C, 3h¹H-NMR (DMSO-d6): δ 8.15 (d, 1H), 6.95 (s, 1H); ESIMS m/z 217.1

Q. How is column chromatography optimized for purifying this compound derivatives?

  • Methodological Answer : Silica gel chromatography with gradient elution (e.g., methanol/ethyl acetate) is standard. For example, compound 22 was purified using a 0–10% MeOH/EtOAc gradient to isolate the free amine after K₂CO₃-mediated deprotection of intermediates . Critical factors include:

  • Solvent Polarity : Adjust gradients to resolve polar by-products (e.g., unreacted phenols).
  • TLC Monitoring : Use UV-active spots (quinoline core absorbs at 254 nm) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from rotational isomers or solvent effects. For example, dihydrochloride salts (e.g., compound 9) show split peaks in D₂O due to proton exchange. Strategies include:

  • Variable Temperature NMR : Identify coalescence temperatures for dynamic processes.
  • Deuterated Solvent Screening : Use DMSO-d6 for improved resolution of aromatic protons .
    • Case Study : Compound 10’s ¹³C-NMR in D₂O showed a 3 ppm shift for the methoxy carbon compared to DMSO-d6, attributed to solvent polarity effects .

Q. What mechanistic insights explain low yields in reductive amination steps during synthesis?

  • Methodological Answer : Competing side reactions (e.g., over-reduction or imine hydrolysis) are common. For example, the synthesis of compound 17 required strict control of NaBH₄ stoichiometry to avoid reducing the quinoline ring. Mitigation strategies:

  • In Situ Monitoring : Use FTIR to track carbonyl intermediate (C=O stretch at ~1650 cm⁻¹).
  • pH Control : Maintain mildly acidic conditions (e.g., CH₃COOH) to stabilize imine intermediates .

Q. How do substituent effects on the quinoline ring influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance neuronal inhibitory potency. For example:

  • Electron Density : Methoxy groups at position 7 increase π-stacking with target receptors, as shown in compound 16 (IC₅₀ = 12 nM) .
  • Steric Effects : Bulky substituents at position 2 reduce selectivity due to steric clashes .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

  • Answer :

  • Standardized Reaction Conditions : Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres for moisture-sensitive steps (e.g., amide coupling) .
  • Detailed Spectral Reporting : Include full NMR assignments (δ, multiplicity, J-values) and HRMS error margins (<5 ppm) .

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • Answer :

  • HPLC-UV/HRMS : Use C18 columns with isocratic elution (e.g., 70% MeCN/H₂O) to confirm >95% purity.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C₁₀H₁₀N₂O requires C 65.92%, H 5.49%) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic step?

  • Answer : Subtle changes in reaction conditions (e.g., heating rate, catalyst batch) significantly impact yields. For instance, compound 78’s yield dropped from 75% to 50% when Fe powder particle size increased from <50 µm to >100 µm . Recommendations:

  • Replicate Key Steps : Repeat under identical conditions to isolate variables.
  • Report Detailed Protocols : Specify equipment (e.g., microwave vs. oil bath) and reagent sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.